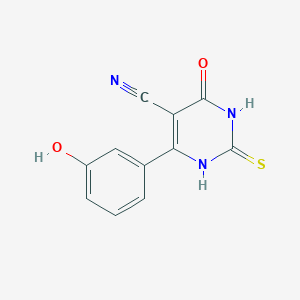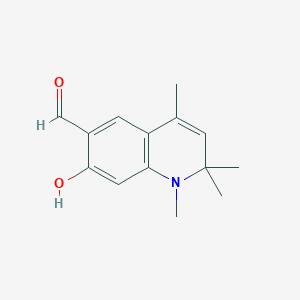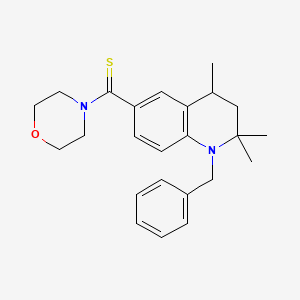
4-Hydroxy-6-(3-hydroxyphenyl)-2-sulfanyl-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-6-(3-hydroxyphenyl)-2-sulfanyl-5-pyrimidinecarbonitrile: is a chemical compound with the following structural formula:
C9H6N4O2S
This compound combines a pyrimidine ring with a phenyl group, a hydroxyl group, and a cyano group. It exhibits interesting properties due to this unique combination.
Preparation Methods
Synthetic Routes:: One synthetic method involves the multicomponent reaction of phenylglyoxal hydrate , 1,3-dimethylbarbituric acid , and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions and detailed steps would need further investigation.
Industrial Production:: Information on large-scale industrial production methods for this compound is limited. research in this area could provide valuable insights.
Chemical Reactions Analysis
Reactivity:: 4-Hydroxy-6-(3-hydroxyphenyl)-2-sulfanyl-5-pyrimidinecarbonitrile may undergo various reactions, including:
Oxidation: Oxidative processes can modify the phenyl and pyrimidine moieties.
Reduction: Reduction reactions may alter the cyano group or other functional groups.
Substitution: Substituents can be introduced or replaced on the aromatic ring.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired reaction. For example:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products:: The major products formed during these reactions would vary based on the specific reaction pathway.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological systems.
Medicine: Exploring its pharmacological properties.
Industry: Developing novel materials or catalysts.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an area of active research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While detailed information on similar compounds is scarce, further studies could highlight the uniqueness of 4-Hydroxy-6-(3-hydroxyphenyl)-2-sulfanyl-5-pyrimidinecarbonitrile.
Properties
Molecular Formula |
C11H7N3O2S |
|---|---|
Molecular Weight |
245.26 g/mol |
IUPAC Name |
6-(3-hydroxyphenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H7N3O2S/c12-5-8-9(13-11(17)14-10(8)16)6-2-1-3-7(15)4-6/h1-4,15H,(H2,13,14,16,17) |
InChI Key |
KOUXCBLZYXZFEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=C(C(=O)NC(=S)N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-ethylphenyl)amino]methylidene}-4-fluorobenzamide](/img/structure/B11031279.png)
![4,6-Bis[(3-methylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate](/img/structure/B11031283.png)
![N-[(2E,5Z)-5-(8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11031297.png)
![2-Amino-7-[(6-bromohexyl)oxy]-4-(3-methoxyphenyl)-4H-chromen-3-YL cyanide](/img/structure/B11031304.png)
![(1E)-1-[(3-chloro-4-methylphenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031309.png)

![N-(2,4-dimethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11031316.png)
![2-(5-Bromo-2-ethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B11031319.png)
![N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide](/img/structure/B11031322.png)
![N-{3-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11031324.png)
![4-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11031332.png)
![1-(4-acetyl-1-cyclohexyl-5-methyl-2-phenyl-1H-pyrrol-3-yl)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031338.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11031354.png)
